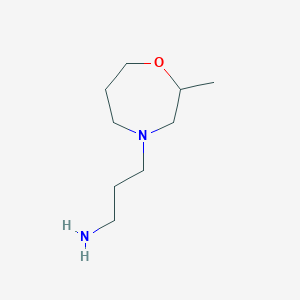

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine

Description

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine is a secondary amine featuring a seven-membered 1,4-oxazepane ring substituted with a methyl group at the 2-position and a propan-1-amine side chain. The 1,4-oxazepane core combines oxygen and nitrogen heteroatoms, which influence electronic properties and solubility.

Properties

IUPAC Name |

3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKELQXIWZFQQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCO1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341990-48-4 | |

| Record name | 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered oxazepane ring, which is significant for its chemical reactivity and biological interactions. The presence of the methyl group on the oxazepane ring enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with various targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₅N₃O |

| Molecular Weight | 169.23 g/mol |

| Structural Features | Oxazepane ring, propylamine side chain |

Pharmacological Potential

Research indicates that 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine exhibits significant biological activity, particularly as a potential pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in critical physiological pathways.

- Monoamine Reuptake Inhibition : The compound has been studied for its potential as a monoamine reuptake inhibitor, making it a candidate for treating depression and anxiety disorders. Its mechanism involves modulating neurotransmitter levels by inhibiting their reuptake, thereby enhancing their availability in the synaptic cleft .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

- Antimicrobial Activity : Some derivatives of oxazepane compounds have shown antimicrobial properties, indicating that 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine may also exhibit similar effects against various pathogens .

The mechanism of action of 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine likely involves:

- Interaction with Receptors : The oxazepane ring structure allows for specific binding to neurotransmitter receptors, influencing their activity.

- Enzyme Modulation : By acting as an inhibitor or activator of certain enzymes, this compound can alter biochemical pathways related to mood regulation and cognitive function.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various oxazepane derivatives, including 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine. Results indicated that these compounds exhibited significant activity in animal models of depression, correlating with increased serotonin levels .

Neuroprotective Study

In another study focusing on neuroprotection, researchers found that compounds similar to 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine reduced neuronal apoptosis in vitro. The mechanism was attributed to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 172.27 g/mol

Structural Features:

- Contains a seven-membered oxazepane ring.

- Exhibits a propylamine side chain which influences its biological interactions.

The unique structure of the oxazepane ring, which includes both nitrogen and oxygen, contributes to the compound's reactivity and interaction with various biological targets.

Chemistry

In the realm of chemistry, 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine serves as:

- Building Block: Utilized in synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry: Engages with metal centers to form coordination compounds.

Biology

The compound is under investigation for its biological activity:

- Neuropharmacology: Preliminary studies suggest it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Research indicates that it may exhibit anxiolytic effects in animal models, demonstrating a dose-dependent response in anxiety-like behaviors.

Medicine

Ongoing research aims to explore therapeutic applications:

- Drug Development: Investigated for potential use in developing new pharmacological agents targeting specific enzymes or receptors involved in various diseases.

Case Study: Neuropharmacological Assessment

A study focused on the neuropharmacological effects of this compound revealed significant behavioral changes in test subjects consistent with anxiolytic properties. The findings suggest that the compound could modulate neurotransmitter activity, warranting further exploration for anxiety-related disorders.

Case Study: Enzyme Modulation

Another investigation examined the compound's ability to inhibit enzymes linked to metabolic pathways. Results indicated that it could effectively modulate enzyme activity both in vitro and in vivo, highlighting its potential for treating metabolic disorders.

Comparison with Similar Compounds

3-(1,4-Oxazepan-4-yl)propan-1-amine

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- Key Differences : Lacks the 2-methyl group on the oxazepane ring.

- Implications : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound. This may result in lower membrane permeability but improved solubility in polar solvents.

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine

3-(Piperidin-1-yl)propan-1-amine

- Structure : Six-membered piperidine ring (one nitrogen) vs. seven-membered oxazepane (O and N) .

- Implications : The smaller piperidine ring increases ring strain but enhances basicity due to the lone nitrogen. The absence of oxygen reduces polarity, likely lowering solubility in aqueous environments compared to oxazepane derivatives.

(R)-3-(9-Methyl-1,4-dioxaspiro[4.5]dec-6-en-6-yl)propan-1-amine

- Structure : Spirocyclic dioxolane system fused to a cyclohexene ring .

- The dioxolane oxygen atoms enhance electron density, contrasting with the oxazepane’s mixed O/N electronic profile.

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine* | C₉H₂₀N₂O | ~172.27 | 2-methyl-oxazepane + primary amine chain |

| 3-(1,4-Oxazepan-4-yl)propan-1-amine | C₈H₁₈N₂O | 158.24 | Unsubstituted oxazepane + primary amine |

| 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine | C₉H₂₀N₂O | 172.27 | Tertiary amine with propane-bound methyl |

| 3-(Piperidin-1-yl)propan-1-amine | C₈H₁₈N₂ | 142.25 | Piperidine ring + primary amine chain |

*Estimated based on analogs.

Research Findings and Functional Implications

- Synthetic Routes : The target compound and its analogs are synthesized via reductive alkylation or nucleophilic substitution, as seen in derivatives like 3-(piperidin-1-yl)propan-1-amine (71% yield via hydrazine attack on carbonyl groups) .

- Solubility and Lipophilicity : Methyl groups on heterocycles (e.g., 2-methyl-oxazepane) increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Biological Activity : Oxazepane derivatives are explored for central nervous system (CNS) targets due to their balanced polarity. For instance, MTEP, a thiazole-containing analog, shows efficacy in attenuating cocaine-seeking behavior .

Preparation Methods

Synthetic Strategies for 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system is a seven-membered heterocycle containing oxygen and nitrogen atoms. Preparation methods typically involve:

- Cyclization of amino alcohol precursors : Starting from chiral amino alcohols, ring closure is achieved via intramolecular nucleophilic substitution or oxa-Michael addition reactions.

- Coupling reactions with protected hydroxy acids : Protected 5-hydroxy-2-pentanoic acid derivatives are coupled with amino alcohols, followed by ring closure to form the oxazepane ring.

- Use of glutaconic acid or derivatives : Attempts to install glutaconic acid moieties via Michael addition or amine coupling have been explored but encountered challenges due to the presence of activated methylene groups interfering with reaction pathways.

Representative Preparation Method

A detailed preparation route reported involves the following key steps:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Reduction of (R)-(4-chlorophenyl)glycine | Reduction | LiAlH4 | Converts amino acid to amino alcohol intermediate |

| 2. Protection of amine group | Protection | Trityl (Trt) group | Protects amine to prevent side reactions |

| 3. Oxidation to aldehyde | Oxidation | Suitable oxidizing agent (not specified) | Converts alcohol to aldehyde for further functionalization |

| 4. Attempted installation of glutaconic acid | Michael addition or coupling with HATU | Glutaconic acid or derivatives | Failed due to side reactions with activated methylene groups |

| 5. Alternative coupling with protected 5-hydroxy-2-pentanoic acid | Coupling then oxa-Michael addition | Protected acid, coupling agents | Also showed limited success in ring formation |

This method highlights the difficulties in preparing the oxazepane scaffold with side chains due to the reactivity of intermediates and the need for precise protection/deprotection strategies.

Automated Capsule-Based Synthesis Approach

Recent advances have introduced automated synthesis platforms for heterocyclic compounds, including 1,4-oxazepane derivatives. The method involves:

- Use of polystyrene-supported reagents and anhydrous conditions.

- Automated sequential reactions including heterocycle formation and reductive amination.

- Use of azide precursors specific for oxazepane ring formation (e.g., SnAP 1,4-oxazepane azide).

- Automated console operation under inert atmosphere with controlled reagent addition and purification steps.

This approach allows for reproducible synthesis of oxazepane derivatives including 2-methyl substituted analogs with propan-1-amine side chains by combining heterocycle formation and reductive amination in one continuous process.

Summary of Key Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Classical stepwise synthesis | Chiral amino alcohols, protected hydroxy acids | Protection, oxidation, coupling, ring closure | Allows stereochemical control | Low yields, side reactions with activated methylene groups |

| Michael addition with glutaconic acid | Amino alcohols, glutaconic acid | Michael addition, coupling | Direct installation of side chain | Reaction failure due to methylene reactivity |

| Automated capsule-based synthesis | Azide precursors, polystyrene-supported reagents | Automated heterocycle formation, reductive amination | High reproducibility, automation | Requires specialized equipment |

Research Findings and Challenges

- The presence of activated methylene groups in glutaconic acid derivatives complicates Michael addition and coupling steps, often leading to failure in ring formation.

- Protection of amine groups (e.g., Trt or Boc) is critical to avoid side reactions during oxidation and coupling.

- Automated synthesis consoles have demonstrated successful preparation of 1,4-oxazepane rings with various substitutions, including methyl groups, by employing azide intermediates and reductive amination in a streamlined process.

- The combination of heterocycle formation and reductive amination in an automated manner reduces manual intervention and improves product consistency.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine?

The compound can be synthesized via coupling reactions between carboxylic acid derivatives and propan-1-amine analogs. For example, carboxamide formation using activated esters (e.g., oxazole-4-carboxylic acid derivatives) with amines under reflux conditions in aprotic solvents like DMF or THF. Purification typically involves column chromatography with solvent systems such as ethyl acetate:methanol:triethylamine (89:10:1 v/v) to achieve >95% HPLC purity .

Q. How is the structural integrity of 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine verified?

Key techniques include:

- 1H/13C NMR : Assign chemical shifts to confirm the presence of the oxazepane ring (δ ~3.5–4.0 ppm for oxazepane protons) and methyl groups (δ ~1.2–1.5 ppm).

- HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) aligned with the molecular formula .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (e.g., N2) at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies in expected vs. observed shifts may arise from:

- Solvent Effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) alter proton environments.

- Dynamic Exchange : Amine protons may exhibit broadening due to hydrogen bonding.

- Reference Standards : Compare with structurally related compounds (e.g., 3-(pyridin-2-yl)propan-1-amine derivatives) to validate assignments .

Q. What strategies optimize synthetic yield in multi-step reactions?

- Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) for efficiency.

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate amide bond formation.

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product before chromatography .

Q. How are impurities profiled and controlled in batch synthesis?

- HPLC-MS : Identify related compounds (e.g., unreacted starting materials or oxidation byproducts) using retention time and mass fragmentation patterns.

- Limit Tests : Set thresholds for impurities (e.g., ≤0.5% for major byproducts) based on pharmacopeial guidelines .

Methodological Challenges and Solutions

Q. What analytical methods detect trace impurities in 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine?

| Technique | Application | Example Parameters |

|---|---|---|

| GC-MS | Volatile impurity detection | He carrier gas, 70 eV ionization |

| HPLC-DAD | UV-active impurity screening | Gradient: 10–90% MeOH in H2O |

| LC-HRMS | High-resolution mass analysis | ESI+ mode, m/z 100–1000 |

Q. How is stability under varying pH and temperature conditions assessed?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours.

- Kinetic Analysis : Monitor degradation via HPLC to calculate half-life (t1/2) and identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.